molecular formula C7H8ClNOS B1529344 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole CAS No. 1342460-81-4

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole

Cat. No. B1529344
M. Wt: 189.66 g/mol
InChI Key: GNIGCJDBKCCTSO-UHFFFAOYSA-N
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Description

The compound “2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Catalysis

Research has explored efficient and environmentally friendly methods for synthesizing pyrano[4,3-d][1,3]thiazole derivatives, highlighting the role of catalysis in facilitating these reactions. For example, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has shown advantages in synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water, aligning with green chemistry principles due to mild reaction conditions, high yields, and cleaner reaction profiles (Khazaei et al., 2015).

Material Properties and Applications

The synthesis and application of thiazole derivatives in corrosion inhibition for mild steel in acidic media have been investigated. Quinoxaline derivatives, including those related to the pyrano[4,3-d][1,3]thiazole structure, have shown significant inhibition efficiency, indicating their potential as protective agents against metal corrosion in industrial applications (Saraswat & Yadav, 2020).

Potential Therapeutic Applications

Research on the synthesis of new thiazole, pyridine, and pyrazole derivatives has revealed compounds with notable antioxidant activity. These findings suggest the potential for these compounds, including pyrano[4,3-d][1,3]thiazole derivatives, to act as antioxidants, which could have implications for developing therapeutic agents (Kaddouri et al., 2020).

Future Directions

Thiazole derivatives have been the focus of much research due to their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects . For instance, 2-phenylthiazol-4-ethylamines have shown significant trypanocidal activity against T. brucei and are considered promising candidates for the treatment of Trypanosoma brucei infections .

properties

IUPAC Name

2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIGCJDBKCCTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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